3-[(4-Cyanophenoxy)methyl]benzohydrazide
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Overview
Description
3-[(4-Cyanophenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol It is characterized by the presence of a benzohydrazide group attached to a cyanophenoxy methyl group
Preparation Methods
The synthesis of 3-[(4-Cyanophenoxy)methyl]benzohydrazide typically involves the reaction of 3-[(4-cyanophenoxy)methyl]benzoic acid with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
3-[(4-Cyanophenoxy)methyl]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzohydrazide moiety can be replaced with other groups using appropriate reagents and conditions.
Scientific Research Applications
3-[(4-Cyanophenoxy)methyl]benzohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[(4-Cyanophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research .
Comparison with Similar Compounds
3-[(4-Cyanophenoxy)methyl]benzohydrazide can be compared with other similar compounds, such as:
Benzohydrazide derivatives: These compounds share the benzohydrazide moiety and may exhibit similar chemical reactivity and biological activities.
Cyanophenoxy derivatives: Compounds with the cyanophenoxy group may have comparable properties and applications.
Hydrazide derivatives: These compounds contain the hydrazide functional group and are used in similar research and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-cyanophenoxy)methyl]benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-9-11-4-6-14(7-5-11)20-10-12-2-1-3-13(8-12)15(19)18-17/h1-8H,10,17H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYJPYASJNFQTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)COC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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